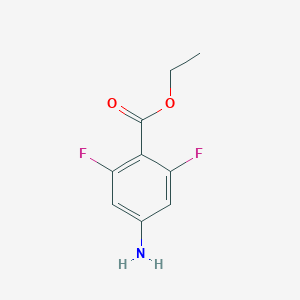

Ethyl 4-amino-2,6-difluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWQLHONIWEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191469-36-0 | |

| Record name | 191469-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Amino 2,6 Difluorobenzoate and Its Derivatives

Coupling Reactions and Amide Formation

Amide Synthesis via Sulfonyl Chloride Coupling

The reaction of primary or secondary amines with sulfonyl chlorides is a fundamental method for the formation of sulfonamides. ijarsct.co.in This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in For ethyl 4-amino-2,6-difluorobenzoate, the amino group can react with various sulfonyl chlorides to yield the corresponding sulfonamide derivatives. The general scheme for this reaction is as follows:

General Reaction Scheme: R-SO₂Cl + H₂N-Ar-COOEt → R-SO₂-NH-Ar-COOEt + HCl (where Ar = 2,6-difluorophenyl)

The reactivity of the amino group in this compound is influenced by the electron-withdrawing nature of the fluorine atoms and the ester group. While primary amines are generally highly reactive towards sulfonyl chlorides, the electronic effects in this specific molecule may modulate its nucleophilicity. ijarsct.co.in The choice of base and solvent is critical for optimizing the reaction conditions and yield. Common bases include pyridine (B92270), triethylamine, or aqueous sodium carbonate. ijarsct.co.in

Table 1: Reagents for Sulfonamide Synthesis

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Amine | This compound | Nucleophile |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Electrophile |

| Base | Pyridine, Na₂CO₃ | HCl scavenger |

Amide Formation with Acid Chlorides

The formation of amides from the reaction of amines with acid chlorides is a robust and widely used transformation in organic synthesis. This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.uk

This compound readily undergoes this reaction with a variety of acid chlorides to produce N-acylated derivatives. The reaction is often carried out in the presence of a base like pyridine to sequester the HCl generated. A notable example is the efficient formation of amides with a reported yield of 85% under pyridine catalysis.

The general reaction is depicted below:

General Reaction Scheme: R-COCl + H₂N-Ar-COOEt → R-CO-NH-Ar-COOEt + HCl (where Ar = 2,6-difluorophenyl)

An alternative approach involves the use of halogenating agents like thionyl chloride (SOCl₂) to first convert a carboxylic acid to its more reactive acid chloride in situ, which can then be reacted with an amine. google.com This method is particularly useful when the desired acid chloride is not commercially available.

Strategies for Building Complex Scaffolds Utilizing this compound as a Key Intermediate

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex and functionally diverse molecules.

Synthesis of Retinoic Acid Receptor (RAR) Modulators

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. nih.gov Modulators of these receptors are important therapeutic agents, particularly in oncology. nih.gov this compound has been identified as a key building block in the synthesis of potent RAR modulators. Specifically, it is a precursor to the RAR agonist AGN-193836. The synthesis involves the formation of an amide bond between the amino group of the difluorobenzoate and a suitable carboxylic acid partner, highlighting the practical application of the amide bond forming reactions discussed previously.

Preparation of Azobenzene (B91143) Derivatives

Azobenzenes are compounds characterized by the -N=N- double bond and are known for their color and photoresponsive properties. rsc.org They can be synthesized from aromatic amines through several methods, including oxidative dimerization or diazotization followed by a coupling reaction. rsc.orgsci-hub.se

The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). researchgate.net This diazonium salt can then be coupled with an electron-rich aromatic compound to form an azobenzene derivative. researchgate.netasianpubs.org

Alternatively, direct oxidative coupling of aromatic amines can yield symmetrical azobenzenes. A study detailed the synthesis of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a tetrafluorinated azobenzene, from ethyl 4-amino-3,5-difluorobenzoate using tert-butyl hypochlorite (B82951) and sodium iodide. nih.gov This method provides a direct route to symmetrically substituted azobenzenes from aniline (B41778) precursors. nih.gov

Table 2: Methods for Azobenzene Synthesis from Aromatic Amines

| Method | Description | Key Reagents |

|---|---|---|

| Diazotization & Coupling | Conversion of amine to diazonium salt, followed by reaction with a coupling partner. researchgate.netscialert.net | NaNO₂, HCl; Activated aromatic compound |

Chiral Synthesis Approaches to Related Fluoro-Amino Phenyl Derivatives

The synthesis of chiral, fluorinated molecules is of great importance in pharmaceutical development, as the introduction of fluorine can significantly alter a drug's metabolic stability and binding affinity. While direct chiral synthesis starting from this compound is not widely reported, several strategies exist for the asymmetric synthesis of related fluoro-amino phenyl derivatives.

One approach involves the use of chiral auxiliaries or catalysts in reactions involving fluorinated building blocks. For example, mechanochemical methods have been employed for the synthesis of fluorinated imines from fluorinated benzaldehydes and chiral benzylamines, with some reactions yielding new chiral imine derivatives. mdpi.com These chiral imines can then be transformed into the corresponding chiral amines.

Another strategy focuses on the enantioselective fluorination of prochiral substrates. While challenging, methods are being developed to achieve site-specific and stereocontrolled introduction of fluorine atoms. These advanced synthetic techniques are crucial for accessing enantiomerically pure fluorinated compounds for biological evaluation.

Process Optimization and Green Chemistry Considerations in Synthesis

In modern organic synthesis, there is a strong emphasis on developing processes that are not only efficient but also environmentally benign. rsc.org The principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing waste, are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives. nih.govtandfonline.com

For the synthesis of fluorinated aromatics, traditional methods like the Balz-Schiemann reaction, while effective, often involve hazardous reagents and harsh conditions. tandfonline.com Research into greener alternatives is ongoing. This includes the development of catalytic methods that reduce the need for stoichiometric reagents and the exploration of safer fluorinating agents. tandfonline.com

In the context of the reactions discussed, process optimization can involve:

Solvent Selection: Replacing hazardous solvents with greener alternatives. For instance, exploring reactions in water or solvent-free conditions. ijarsct.co.in

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This is particularly relevant in coupling reactions.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. rsc.org Direct C-H activation or oxidative coupling reactions are examples of atom-economical transformations. nih.gov

Mechanochemistry: Employing solvent-free mechanochemical methods, such as ball milling, can significantly reduce solvent waste and in some cases, reaction times and energy consumption. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonyl chloride |

| Pyridine |

| Sodium carbonate |

| Triethylamine |

| Thionyl chloride |

| AGN-193836 |

| Nitrous acid |

| Sodium nitrite |

| tert-Butyl hypochlorite |

| Sodium iodide |

| Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) |

Evaluation of Continuous Flow Processes

Continuous flow reactors are increasingly being employed for the industrial-scale synthesis of this compound due to their efficiency and scalability. In a typical setup, a tubular flow reactor with immobilized acid catalysts is utilized. Key parameters for this process include a residence time of 30 to 60 minutes and a pressurized temperature range of 100–120°C. These conditions can lead to a high conversion rate of 95% in a single pass, along with the benefit of reduced solvent waste.

Another advanced method is catalytic distillation, which integrates the reaction and separation steps to improve the yield. This process involves a packed column containing an acidic ion-exchange resin. Ethanol (B145695) vapor is introduced in a countercurrent manner to the liquid acid, resulting in nearly complete esterification while simultaneously removing water.

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

| Direct Esterification | H₂SO₄ | Ethanol | Reflux | 70–85 | 95–98 |

| DCC/DMAP Coupling | DCC/DMAP | DCM | Room Temp | 80–90 | >95 |

| Mitsunobu Reaction | DIAD/PPh₃ | THF | 0°C–RT | 65–75 | 90–95 |

| Continuous Flow | H₂SO₄ (immobilized) | Ethanol | 100–120°C | 95 | >99 |

Challenges in the synthesis include achieving regioselective fluorination and maintaining the stability of the amino group. Precise 2,6-difluoro substitution can be accomplished using directed ortho-metalation (DoM) strategies. To prevent the oxidation of the amino group under acidic or high-temperature conditions, reactions are often conducted under an inert atmosphere (N₂/Ar) and may include the addition of antioxidants like butylated hydroxytoluene (BHT).

The synthesis of this compound typically involves the halogenation and amination of benzoic acid derivatives. A common route is the reaction of a fluorinated benzaldehyde (B42025) precursor with reagents such as ethyl chloroformate under reflux conditions in ethanol, followed by amination. For instance, the carboxylic acid can be activated with DCC/DMAP in anhydrous DCM, followed by the addition of ethanol. The mixture is stirred at room temperature, and the resulting dicyclohexylurea (DCU) byproduct is filtered off. Purification is then carried out using column chromatography.

Photochemical Oxidation Strategies for Related Precursors

While specific photochemical oxidation strategies for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of photochemical reactions are relevant to the synthesis of its precursors. Photochemical reactions use light to initiate chemical transformations, often enabling unique reactivity that is not achievable through thermal methods.

For the synthesis of related aromatic compounds, photochemical oxidation can be used to introduce oxygen-containing functional groups or to facilitate cyclization reactions. These strategies often involve the use of photosensitizers and an oxygen source. The precise conditions, such as the wavelength of light, solvent, and choice of photosensitizer, are critical for controlling the reaction's outcome and achieving the desired product.

Further research into the application of photochemical oxidation for the precursors of this compound could offer novel and more sustainable synthetic routes.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Amino Functionality

The primary amino group is a key site for nucleophilic reactions and plays a crucial role in directing the molecule's intermolecular behavior.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of derivatization reactions. A primary example of this reactivity is the formation of amides. Ethyl 4-amino-2,6-difluorobenzoate can be efficiently converted into amide derivatives through reaction with carboxylic acids or their activated forms (e.g., acyl chlorides). For instance, it has been used in the synthesis of retinoic acid receptor agonists, where it reacts to form amides with high efficiency. researchgate.net

The general mechanism for amide formation, particularly when using a carboxylic acid, often involves the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) and optionally Hydroxybenzotriazole (HOBt) are commonly employed. beilstein-journals.org The process begins with the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic amino group of this compound. DMAP can act as an acyl transfer agent, forming an even more reactive acyliminium ion, which is then readily attacked by the amine to form the stable amide bond after deprotonation. beilstein-journals.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Combination | Description |

| EDC/HOBt/DMAP | A highly efficient system for forming amide bonds, even with less reactive amines or acids. beilstein-journals.org |

| DCC/DMAP | Another classic combination where Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. |

| Pyridine (B92270) Catalysis | Used as a base and catalyst, particularly effective with acyl chlorides. researchgate.net |

This reactivity allows for the incorporation of the 4-amino-2,6-difluorobenzoyl moiety into a wide array of more complex molecular structures.

The amino group is a primary determinant of the solid-state structure and intermolecular interactions of this compound. As a hydrogen bond donor, the N-H bonds can interact with hydrogen bond acceptors on adjacent molecules. A crystal structure analysis of the closely related isomer, ethyl 4-amino-3,5-difluorobenzoate, provides significant insight into these interactions. nih.gov In the crystal lattice of this isomer, molecules are linked by a network of hydrogen bonds, including N-H···O interactions where the amino group donates a hydrogen to the carbonyl oxygen of the ester group on a neighboring molecule. nih.gov

Furthermore, N-H···F hydrogen bonds are also observed, demonstrating the ability of the fluorine atoms to act as weak hydrogen bond acceptors. nih.gov These collective interactions, along with potential π-stacking of the aromatic rings, govern the molecular packing in the solid state. nih.gov

Table 2: Predicted Hydrogen Bonding Capabilities

| Feature | Count | Role |

| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | Donates protons to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 5 (2 from ester oxygens, 2 from fluorine atoms, 1 from amino nitrogen) | Accepts protons from donor groups. |

| Data based on computational predictions. |

Reactivity of the Ester Group

The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

The ester group of this compound can be hydrolyzed to yield the corresponding 4-amino-2,6-difluorobenzoic acid. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. pressbooks.pub A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer from the attacking water molecule to the ethoxy group, ethanol (B145695) is eliminated as a leaving group. A final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. pressbooks.pub This entire process is reversible. pressbooks.pub

Reaction Scheme: Acid-Catalyzed Ester Hydrolysis

Protonation: The carbonyl oxygen is protonated.

Nucleophilic Attack: Water attacks the carbonyl carbon.

Proton Transfer: A proton is transferred to the -OEt group.

Elimination: Ethanol (EtOH) is eliminated as the leaving group.

Deprotonation: The protonated carbonyl of the product is deprotonated.

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). While specific studies on the transesterification of this compound are not prevalent, the reaction is a fundamental transformation for esters. In the synthesis of related compounds, undesired transesterification byproducts have been observed when using alcoholic solvents like isopropanol (B130326) at elevated temperatures, indicating the compound's susceptibility to this reaction. beilstein-journals.org

The reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. For example, in an acid-catalyzed transesterification, the incoming alcohol (e.g., methanol) would attack the protonated carbonyl, leading to the eventual elimination of ethanol and formation of the new methyl ester.

Transformations of the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring is influenced by the competing electronic effects of its substituents. The amino group is a strong activating group and is ortho-, para-directing, while the two fluorine atoms and the ethyl carboxylate group are deactivating, electron-withdrawing groups. The fluorine atoms are ortho-, para-directors, and the ester is a meta-director.

The strong electron-withdrawing nature of the two ortho-fluorine atoms and the para-ester group makes the aromatic ring electron-deficient. This significantly enhances its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . masterorganicchemistry.comlibretexts.org In SNAr reactions, a strong nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. libretexts.org This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-fluorine bond. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine helps to stabilize this negative intermediate through its inductive effect. libretexts.org Therefore, one of the fluorine atoms on this compound could potentially be displaced by strong nucleophiles like alkoxides or amines under appropriate conditions. mdpi.com

Conversely, Electrophilic Aromatic Substitution (EAS) is generally disfavored due to the deactivating nature of the fluorine and ester groups. However, the powerful activating effect of the amino group could still direct electrophiles to the positions ortho to it (positions 3 and 5). The steric hindrance from the adjacent fluorine atoms at positions 2 and 6 would likely make substitution at these positions challenging. While fluorobenzene (B45895) itself is anomalously reactive in EAS, often reacting faster at the para position than benzene itself, the combined deactivating effect of the second fluorine and the ester group in this specific molecule makes EAS reactions less probable than SNAr. acs.org

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound contains competing directing groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the ethyl carboxylate (-COOEt) group is deactivating and a meta-director. The fluorine atoms are deactivating via their inductive effect (-I) but are ortho, para-directing through their mesomeric effect (+M).

In this specific molecule, the positions ortho to the strongly activating amino group are positions 3 and 5. These positions are also meta to the deactivating ester group. The directing effect of the amino group is dominant, strongly favoring electrophilic attack at the 3 and 5 positions. The fluorine atoms also direct to these same positions (as they are meta to the fluorines). Therefore, electrophilic substitution is predicted to occur exclusively at the C3 and C5 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Ethyl 4-amino-3-nitro-2,6-difluorobenzoate & Ethyl 4-amino-3,5-dinitro-2,6-difluorobenzoate | The powerful activating -NH₂ group directs the nitro group to the C3 and C5 positions. Depending on reaction conditions, mono- or di-substitution may occur. |

| Br₂/FeBr₃ (Bromination) | Ethyl 4-amino-3-bromo-2,6-difluorobenzoate & Ethyl 4-amino-3,5-dibromo-2,6-difluorobenzoate | The -NH₂ group directs bromination to the C3 and C5 positions. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Amino-3-sulfo-2,6-difluorobenzoic acid ethyl ester | The -NH₂ group directs the sulfonic acid group to the C3 position. |

Nucleophilic Aromatic Substitution with Activated Fluorine Centers (Relevant to related difluorobenzoates)

Aryl halides are typically unreactive towards nucleophiles, but substitution can occur if the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SₙAr). This activation is due to the electron-withdrawing nature of the adjacent ethyl carboxylate group and the fluorine atoms themselves, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov

The SₙAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing groups, particularly the carboxylate group. libretexts.org

Elimination of the leaving group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. libretexts.org

Fluorine is a surprisingly effective leaving group in SₙAr reactions, often more so than heavier halogens. This is because the rate-determining step is typically the initial attack by the nucleophile. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the first step. nih.gov Studies on related difluorobenzene derivatives show that they readily undergo SₙAr reactions with various nucleophiles, such as amines and alkoxides. nih.gov For instance, 2,4-difluoronitrobenzene (B147775) reacts with amines to substitute one or both fluorine atoms. nih.gov

Bromination of Aromatic Ring

The bromination of this compound is a specific example of electrophilic aromatic substitution. The reaction is expected to be highly regioselective due to the powerful activating effect of the amino group. As a close analog, the bromination of 2,6-difluoroaniline (B139000) has been reported to proceed readily. chemicalbook.com In this reaction, bromine in acetic acid is added to a solution of 2,6-difluoroaniline, yielding 4-bromo-2,6-difluoroaniline. chemicalbook.com

For this compound, the amino group directs the incoming bromine electrophile to the C3 and C5 positions. Given the strong activation, the reaction may proceed without a Lewis acid catalyst and could potentially lead to disubstitution depending on the stoichiometry of the bromine used.

Table 2: Reported Reaction Conditions for the Bromination of the Analogous 2,6-Difluoroaniline

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference(s) |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | < 25°C | 4-Bromo-2,6-difluoroaniline | Not specified, but product isolated | |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | Room Temp | 4-Bromo-2,6-difluoroaniline | 92% | chemicalbook.com |

Based on these findings for a closely related compound, the bromination of this compound would likely proceed under similar mild conditions to yield Ethyl 4-amino-3,5-dibromo-2,6-difluorobenzoate.

Photochemical Reaction Pathways

The photochemistry of this compound is anticipated to involve pathways common to aromatic amines and esters, influenced by the presence of fluorine substituents.

Photodegradation Studies and Product Elucidation

For fluorinated aromatic compounds, photolysis can also lead to defluorination, where the C-F bond is cleaved to form fluoride ions. This process is particularly relevant for aryl fluorides. Therefore, the photodegradation of this compound under UV irradiation in aqueous environments is expected to produce a variety of transformation products.

Table 3: Plausible Photodegradation Products of this compound

| Proposed Product Name | Proposed Structure | Formation Pathway |

| Ethyl 4-amino-3-hydroxy-2,6-difluorobenzoate | C₉H₉F₂NO₃ | Photo-hydroxylation |

| Ethyl 4-hydroxylamino-2,6-difluorobenzoate | C₉H₉F₂NO₃ | Oxidation of the amino group |

| Ethyl 4-nitroso-2,6-difluorobenzoate | C₉H₇F₂NO₃ | Oxidation of the amino group |

| Ethyl 4-nitro-2,6-difluorobenzoate | C₉H₇F₂NO₄ | Oxidation of the amino group |

| 4-Amino-2,6-difluorobenzoic acid | C₇H₅F₂NO₂ | Photo-hydrolysis of the ester |

| Ethyl 4-amino-2-fluorobenzoate | C₉H₁₀FNO₂ | Reductive defluorination |

Formation of Reactive Intermediates (e.g., Phenylnitrenes, Ketenimines)

The photolysis of aromatic compounds can generate highly reactive, short-lived intermediates. For aromatic amines, two such intermediates are phenylnitrenes and ketenimines.

Phenylnitrenes: Phenylnitrenes are typically formed from the photolysis of phenyl azides. While less common, the photochemical cleavage of the N-H bond in anilines can lead to the formation of an aminyl radical, which could be a precursor to nitrene-like reactivity. However, direct formation of a phenylnitrene from the photolysis of an aniline (B41778) derivative is not a primary or well-established pathway.

Ketenimines: The formation of ketenimines from the photoexcitation of anilines and their derivatives is a more plausible pathway. This process is thought to occur via photoionization to form a radical cation, followed by deprotonation and rearrangement. Photochemical reactions involving imines can also lead to radical intermediates that cyclize. rsc.org The excitation of this compound could lead to the formation of a ketenimine intermediate through a series of radical steps, which would then be susceptible to hydrolysis to form other products.

Regioselectivity and Stereoselectivity in Photoreactions

The principles of regioselectivity and stereoselectivity in the photoreactions of this compound are largely theoretical in the absence of specific experimental data.

Regioselectivity: The distribution of electron density in the excited state of the molecule will dictate the regioselectivity of photoreactions such as photo-hydroxylation or photo-addition. The amino and ester groups will influence the electron density of the aromatic ring in the excited state, potentially leading to preferential reaction at specific positions. For instance, in photo-hydroxylation reactions, attack by hydroxyl radicals might be directed to electron-rich positions on the aromatic ring.

Stereoselectivity: this compound is an achiral molecule. If a photoreaction introduces a new stereocenter, the product would be expected to form as a racemic mixture. For a stereoselective outcome, the reaction would need to be conducted in a chiral environment, such as in the presence of a chiral sensitizer (B1316253) or within a chiral host molecule. Without such external influence, no stereoselectivity is expected.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a microscopic view of chemical reactions, offering data that is often difficult or impossible to obtain through experimental means alone. For this compound, theoretical studies focus on understanding how the electronic and steric effects of the fluorine and amino substituents influence its reactivity in various transformations.

One area of computational investigation involves the role of the 2,6-difluoro substitution pattern in modulating the molecule's conformational flexibility and its interactions within constrained environments, such as enzyme active sites. Computational studies have suggested that this specific substitution pattern can minimize steric clashes, a crucial factor for designing molecules with high binding affinity.

Furthermore, computational analyses have been applied to understand the reactivity of related aminobenzoic acid derivatives. For instance, DFT calculations have been used to determine the pKa values of the ammonium (B1175870) forms of aminobenzoic acid methyl esters. These calculations provide a quantitative measure of the acidity of the protonated amino group, a key parameter in predicting its behavior in acid-base catalyzed reactions. While not specific to the title compound, these studies on analogous structures provide a framework for understanding its fundamental electronic properties. For example, the pKa of the acidic form of ortho-aminobenzoic acid methyl ester was computationally determined to be 2.8. acs.org This type of data is crucial for modeling reaction mechanisms where proton transfer is a key step.

Theoretical studies on the decomposition of substituted nitrobenzenes, another class of aromatic compounds, have demonstrated the power of DFT in mapping out competing reaction pathways and calculating their respective activation energies. nih.gov For instance, the direct carbon-nitrogen bond dissociation in nitrobenzene (B124822) was found to be energetically more favorable than a two-step mechanism involving a phenoxyl radical by 7.5 kcal/mol. nih.gov Such computational approaches, when applied to this compound, could elucidate its thermal stability and potential decomposition pathways.

While detailed, peer-reviewed computational studies on the specific reaction mechanisms of this compound are not widely available in public literature, the established methodologies from related systems provide a clear roadmap for future investigations. Key areas for computational elucidation would include the mechanisms of its synthesis, such as the esterification of 4-amino-2,6-difluorobenzoic acid, and its participation in further reactions like amidation.

Detailed Research Findings

Although specific data tables for the reaction mechanisms of this compound are not present in the available literature, we can infer the types of data that would be generated from such a study based on analogous systems. A computational investigation into a reaction, for example, the amidation of the amino group, would typically involve the calculation of the following parameters:

| Parameter | Description | Hypothetical Example Value |

| Reactant Geometry | Optimized 3D coordinates of this compound and the reacting partner. | C-N bond length: 1.39 Å |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate. | Imaginary frequency: -250 cm⁻¹ |

| Product Geometry | Optimized 3D coordinates of the final product. | C-N (newly formed) bond length: 1.35 Å |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 15-25 kcal/mol |

| Reaction Energy (ΔG_rxn) | The Gibbs free energy difference between the reactants and the products. | -10 kcal/mol (exergonic) |

| Key Bond Distances in TS | Distances of breaking and forming bonds in the transition state structure. | N-H bond (breaking): 1.2 Å; C-N bond (forming): 1.8 Å |

These data points, once calculated, would allow for the construction of a detailed reaction coordinate diagram, visually representing the energy changes throughout the reaction and providing a deep, mechanistic understanding of the chemical transformation.

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 2,6 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds like Ethyl 4-amino-2,6-difluorobenzoate, multinuclear NMR techniques are particularly insightful.

Proton (¹H) NMR Analysis for Structural Assignment and Product Elucidation

Proton (¹H) NMR spectroscopy is fundamental in identifying the presence and arrangement of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR is instrumental for assigning the signals corresponding to the aromatic protons and the ethyl ester group. For instance, in a typical ¹H NMR spectrum of a related compound, ethyl 4-aminobenzoate (B8803810), the ethyl group protons appear as a triplet and a quartet, characteristic of their spin-spin coupling. rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, further aiding in structural confirmation.

The chemical shifts and coupling constants observed in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons. The presence of electron-withdrawing fluorine atoms in this compound significantly influences the chemical shifts of the adjacent aromatic protons. This technique is also invaluable for monitoring the progress of reactions involving these compounds, where the appearance of new signals or the disappearance of reactant signals can confirm product formation. rsc.org

Interactive Data Table: ¹H NMR Data for Related Aminobenzoate Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| Ethyl 4-aminobenzoate | CDCl₃ | 1.35 (t, 3H), 4.16 (s, br, 2H), 4.31 (q, 2H), 6.62 (dd, 2H), 7.84 (dd, 2H) rsc.org |

| Methyl 2-aminobenzoate | CDCl₃ | 3.84 (s, 3H), 5.71 (s, br, 2H), 6.62 (t, 2H), 7.24 (m, 1H), 7.84 (dd, 1H) rsc.org |

| 4-Aminobenzonitrile | CDCl₃ | 4.32 (s, br, 2H), 6.64 (dd, 2H), 7.37 (dd, 2H) rsc.org |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a compound gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, this technique is crucial for confirming the number of carbon atoms and identifying the signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. nih.gov The chemical shifts of the aromatic carbons are particularly informative, as they are influenced by the attached functional groups and the fluorine substituents. For example, in ethyl 4-aminobenzoate, the carbonyl carbon appears significantly downfield, while the aromatic carbons show a range of chemical shifts depending on their position relative to the amino and ester groups. rsc.org

Interactive Data Table: ¹³C NMR Data for Related Aminobenzoate Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl 4-aminobenzoate | CDCl₃ | 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, 166.8 rsc.org |

| Methyl 2-aminobenzoate | CDCl₃ | 51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, 168.6 rsc.org |

| 4-Aminobenzonitrile | CDCl₃ | 99.5, 114.4, 120.4, 133.7, 150.8 rsc.org |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Confirmation

Given the presence of fluorine atoms in this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for its characterization. rsc.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. nih.govnih.gov This technique directly confirms the presence of fluorine in the molecule and provides information about the chemical environment of each fluorine atom. youtube.com The chemical shifts in ¹⁹F NMR are highly sensitive to the surrounding electronic structure, and any changes in the molecule's geometry or substitution pattern will be reflected in the spectrum. nih.gov Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information about the connectivity of the fluorine atoms within the molecule. rsc.org

Multinuclear NMR and Deuterium (B1214612) Exchange Experiments

For a comprehensive structural analysis, a combination of multinuclear NMR experiments is often employed. In addition to ¹H, ¹³C, and ¹⁹F NMR, other nuclei can be probed if present. For derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, and even long-range couplings involving fluorine.

Deuterium exchange experiments are particularly useful for identifying labile protons, such as those on an amino group. In this experiment, a small amount of deuterium oxide (D₂O) is added to the NMR sample. The labile protons will exchange with deuterium, causing their corresponding signals in the ¹H NMR spectrum to decrease in intensity or disappear. This unequivocally confirms the presence of the amino group in this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester, C-F stretching, and C-H stretching of the aromatic ring and the ethyl group. nih.govsigmaaldrich.com The presence of a primary amine is typically indicated by two distinct peaks in the N-H stretching region. youtube.com The position and intensity of these bands provide strong evidence for the presence of these key functional groups, complementing the data obtained from NMR spectroscopy.

Interactive Data Table: Key IR Absorption Frequencies for Functional Groups in this compound and its Analogs

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (typically two bands) |

| Ester | C=O Stretch | 1735-1750 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Alkyl Group | C-H Stretch | 2850-3000 |

| Fluoroaromatic | C-F Stretch | 1100-1400 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula. rsc.org

Interactive Data Table: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.06741 uni.lu |

| [M+Na]⁺ | 224.04935 uni.lu |

| [M-H]⁻ | 200.05285 uni.lu |

| [M+NH₄]⁺ | 219.09395 uni.lu |

| [M+K]⁺ | 240.02329 uni.lu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₉F₂NO₂), HRMS determines the experimental mass with high precision, which can then be compared to the calculated theoretical mass. This allows for the confirmation of the elemental composition. The monoisotopic mass of the compound is 201.06013 Da. uni.lu

The technique typically involves soft ionization methods, such as electrospray ionization (ESI), which protonates or forms adducts with the analyte molecule, minimizing fragmentation and preserving the molecular ion. The high resolving power of the mass analyzer allows for differentiation between compounds with the same nominal mass but different elemental formulas. Predicted HRMS data for various adducts of this compound are essential for its identification in complex matrices. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 202.06741 |

| [M+Na]⁺ | 224.04935 |

| [M+NH₄]⁺ | 219.09395 |

| [M+K]⁺ | 240.02329 |

| [M-H]⁻ | 200.05285 |

| [M+HCOO]⁻ | 246.05833 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation. apolloscientific.co.uk In an MS/MS experiment, the molecular ion of this compound (m/z 202.06741 for [M+H]⁺) is selectively isolated and then subjected to collision-induced dissociation (CID). This process fragments the ion in a reproducible manner, generating a unique spectrum of product ions that reveals the molecule's connectivity.

The fragmentation pathways for fluorinated aromatic compounds are influenced by the stability of the resulting fragments. acdlabs.com For this compound, the fragmentation is expected to initiate from the most labile parts of the structure, such as the ester group and the ethyl chain.

A plausible fragmentation pathway for the protonated molecule could include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (28 Da) and the formation of a protonated carboxylic acid.

Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester can result in the loss of an ethanol molecule (46 Da).

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from the ester or resulting carboxylic acid fragment is a possible pathway.

Cleavage of the C-N bond: While less common as an initial step, fragmentation involving the amino group can also occur.

Analyzing these characteristic losses allows for the confirmation of the different functional groups present in the molecule. apolloscientific.co.ukchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination is exceptionally useful for monitoring the progress of organic synthesis reactions in real-time. nih.gov

In the synthesis of this compound, which can be prepared via the esterification of 4-amino-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst, LC-MS serves as an ideal monitoring tool. libretexts.org A typical procedure involves taking small aliquots from the reaction mixture at various time intervals. These samples can often be analyzed directly after simple dilution, a "dilute-and-shoot" approach, which provides data in minutes. nih.govlibretexts.org

By monitoring the LC-MS chromatogram and the corresponding mass spectra, a chemist can:

Track the depletion of the starting material (4-amino-2,6-difluorobenzoic acid).

Observe the formation and increasing abundance of the desired product, this compound (m/z 202 for [M+H]⁺).

Identify any intermediates or by-products formed during the reaction.

This rapid feedback allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, ensuring complete conversion and maximizing yield. nih.gov

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. As no crystal structure for this compound is publicly available, the following sections will analyze the detailed crystallographic data of its close structural isomer, Ethyl 4-amino-3,5-difluorobenzoate , to provide insights into the expected solid-state behavior.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive X-ray structural study was performed on single crystals of Ethyl 4-amino-3,5-difluorobenzoate (C₉H₉F₂NO₂). The analysis provides precise data on the unit cell dimensions, crystal system, and space group, which collectively define the crystal's lattice structure. The compound was found to crystallize in the monoclinic system.

Table 2: Crystallographic Data for Ethyl 4-amino-3,5-difluorobenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1555 (4) |

| b (Å) | 13.9119 (5) |

| c (Å) | 6.7588 (2) |

| β (°) | 102.738 (3) |

| Volume (ų) | 931.78 (6) |

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The crystal packing of Ethyl 4-amino-3,5-difluorobenzoate is stabilized by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, dictate the supramolecular assembly of the molecules in the crystal lattice.

In the crystal structure of this isomer, the molecules are connected through several key interactions:

N-H···O Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule.

N-H···F Hydrogen Bonds: The amino group also forms hydrogen bonds with the fluorine substituents on a neighboring molecule.

C-H···F Short Contacts: Weaker interactions involving carbon-hydrogen bonds and fluorine atoms further stabilize the crystal packing.

This network of interactions creates a robust three-dimensional architecture.

Geometric Parameter Analysis and Ring Distortion due to Fluorine Substituents

The introduction of highly electronegative fluorine atoms onto the benzene (B151609) ring significantly influences its geometry. nih.gov In the structure of Ethyl 4-amino-3,5-difluorobenzoate, analysis of bond lengths and angles reveals distortion of the phenyl ring.

The presence of the electron-donating amino group at the C4 position and the electron-withdrawing fluorine atoms at the C3 and C5 positions imparts a notable quinoidal character to the phenyl ring. This is evidenced by a shortening of the C3-C4 and C4-C5 bond lengths compared to other bonds within the ring. Furthermore, the bond angles within the ring are distorted from the ideal 120° of a perfect hexagon, a direct consequence of the steric and electronic effects of the fluorine substituents. A similar distortion would be expected for the 2,6-difluoro isomer due to the electronic influence of the fluorine atoms.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This process involves the combustion of a sample, followed by the quantitative analysis of the resulting gaseous products, which allows for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition.

For this compound and its derivatives, elemental analysis serves as a crucial checkpoint in their synthesis and characterization, ensuring the correct incorporation of all elements in their expected ratios.

Research Findings

While the synthesis of this compound and its isomers is documented in scientific literature, detailed reports of the experimental elemental analysis results are not always included in the main text of publications. For instance, some sources state that the elemental analysis for this compound validates the carbon, hydrogen, nitrogen, and fluorine content to be within ±0.4% of the theoretical values, without presenting the actual data. nih.gov

In a 2024 study by Gancarz et al. on the synthesis and crystal structure of a related derivative, Ethyl 4-amino-3,5-difluorobenzoate , the synthesis is described in detail, implying that elemental analysis would have been performed as a standard characterization method. nih.gov Although the specific experimental values are not explicitly stated in the main body of the paper, the successful elucidation of the crystal structure provides strong confirmation of the compound's composition. nih.gov

The theoretical elemental composition for this compound (C₉H₉F₂NO₂) and its derivative, Ethyl 4-amino-3,5-difluorobenzoate (C₉H₉F₂NO₂), can be calculated based on their molecular formula and the atomic weights of their constituent elements.

Below is an interactive data table presenting the calculated elemental analysis values for these compounds.

| Compound Name | Molecular Formula | Element | Calculated % |

| This compound | C₉H₉F₂NO₂ | C | 53.73 |

| H | 4.51 | ||

| N | 6.96 | ||

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | C | 53.73 |

| H | 4.51 | ||

| N | 6.96 |

The correspondence of experimentally obtained values with these calculated percentages is a critical step in the verification of the synthesis of these fluorinated aromatic compounds.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Amino 2,6 Difluorobenzoate

Vibrational Frequency Calculations and Spectral Simulations

There are no published studies that provide a detailed vibrational frequency analysis of Ethyl 4-amino-2,6-difluorobenzoate using computational methods such as Density Functional Theory (DFT). Such an analysis would involve calculating the theoretical infrared (IR) and Raman spectra of the molecule. This process helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the compound. The lack of this data means that a full vibrational characterization, supported by theoretical calculations, has not been performed or made public.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Similarly, there is no available research that focuses on the ab initio prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical calculations of ¹H and ¹³C NMR spectra are powerful tools for confirming the molecular structure and understanding the electronic environment of the nuclei. While experimental NMR data may exist, its theoretical validation and in-depth analysis through computational models are not present in the accessible scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Furthermore, molecular dynamics simulations, which would provide insights into the dynamic behavior of the molecule over time, including its flexibility and intermolecular interactions in different environments, have not been published.

Investigation of Nonlinear Optical (NLO) Properties

The potential of this compound as a nonlinear optical (NLO) material has not been explored in the scientific literature through computational methods. Such an investigation would typically involve DFT calculations to determine properties like the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in assessing a molecule's potential for applications in optoelectronics and photonics. The absence of this research indicates a missed opportunity to characterize the NLO potential of this fluorinated benzoate (B1203000) derivative.

Applications in Advanced Chemical Synthesis

Strategic Building Block for Complex Organic Molecules

Ethyl 4-amino-2,6-difluorobenzoate is a critical building block in the synthesis of more intricate organic compounds. It functions as a precursor in the creation of molecules for the pharmaceutical and agrochemical industries. The compound's utility stems from its reactive sites: the amino group and the ester group. The amino group can readily undergo nucleophilic substitution reactions, while the ester can be hydrolyzed to form the corresponding carboxylic acid, providing multiple pathways for synthetic modifications. It has been utilized, for example, in the synthesis of retinoic acid receptor agonists, where it reacts to form amides with high efficiency.

Precursor in Specialty Chemical and Material Production

This compound is employed in the production of specialty chemicals that require specific chemical functionalities. Its distinct properties also make it a suitable candidate for the development of advanced materials. The difluorinated aromatic structure is a key feature that chemists leverage to fine-tune the electronic and physical properties of target molecules, leading to materials with enhanced stability, specific reactivity, or unique biological interactions.

Role in the Synthesis of Fluorine-Containing Organic Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their properties, including metabolic stability and bioavailability, a strategy often used in medicinal chemistry. this compound serves as a readily available source for constructing more complex fluorine-containing organic scaffolds. The two fluorine atoms at the ortho-positions of the benzene (B151609) ring influence the molecule's reactivity and conformation, making it a valuable intermediate for creating a variety of fluorinated derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₂NO₂ | uni.lu |

| Molecular Weight | 201.17 g/mol | |

| Boiling Point (Predicted) | 317.6 ± 42.0 °C | lookchem.com |

| Density (Predicted) | 1.301 ± 0.06 g/cm³ | lookchem.com |

| Monoisotopic Mass | 201.06013 Da | uni.lu |

Development of Photochromic and Photoswitchable Materials

The unique electronic properties of fluorinated compounds make them ideal for applications in materials science, particularly in the development of materials that respond to light.

Research has demonstrated the synthesis of fluorinated azobenzene (B91143) derivatives, which are known for their photoswitching capabilities. nih.gov While studies have detailed the synthesis using the isomer ethyl 4-amino-3,5-difluorobenzoate, the chemical principles are directly relevant. nih.govrsc.org In these syntheses, the amino group is the key functional handle for building the azobenzene core (a molecule with an N=N double bond). rsc.org The process involves converting the aminobenzoate into a diazo compound, which is then coupled to form the final azobenzene structure. nih.gov The resulting diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate is a photoresponsive molecule where the fluorine atoms play a crucial role in its electronic and structural properties. nih.gov

The development of photoresponsive materials like fluorinated azobenzenes opens the door to advanced applications. Azobenzene-based materials are investigated for their potential use in advanced sensors and data storage systems. The ability of these molecules to change shape upon exposure to specific wavelengths of light is a key property for creating molecular-level switches. Research has also shown that specifically designed fluorinated azobenzenes can exhibit ferroelectric properties, making them suitable for biofriendly ferroelectric devices. nih.gov

The core application of integrating this compound into larger systems like azobenzenes is the creation of molecular switches. These are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. nih.govrsc.org The synthesis of fluorinated azobenzene derivatives is a direct pathway to producing such molecular switches, which are fundamental components for future technologies in molecular electronics and photopharmacology. nih.gov

Medicinal Chemistry Research and Pharmacological Development

Intermediate in Pharmaceutical Synthesis

Ethyl 4-amino-2,6-difluorobenzoate is a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its electron-withdrawing properties, while the amino group offers nucleophilic reactivity. This combination makes it a versatile component in various chemical reactions, such as coupling reactions and the formation of heterocyclic structures, which are fundamental in medicinal chemistry.

Role in the Discovery and Optimization of Retinoic Acid Receptor (RAR) Ligands

The compound plays a notable role in the development of ligands for retinoic acid receptors (RARs), which are targets for various therapeutic areas. RARs are nuclear receptors involved in cell growth, differentiation, and apoptosis. The development of selective RAR ligands is a key strategy in drug discovery to minimize off-target effects. nih.govnih.gov

In the pursuit of non-hormonal male contraceptives, researchers have targeted the retinoic acid receptor alpha (RARα), as its targeted deletion leads to infertility in mice. nih.govnih.gov this compound's analog, mthis compound, has been utilized as a key building block in the synthesis of RARα-selective antagonists. nih.gov In a representative synthesis, the closely related methyl ester was coupled with 5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalene-2-carboxylic acid using coupling agents like EDCI-HCl and HOBt to yield the desired antagonist. nih.gov This highlights the utility of the 4-amino-2,6-difluorobenzoate scaffold in creating potent and selective RARα ligands. nih.gov

This compound is specifically employed as a precursor in the synthesis of the retinoic acid receptor agonist, AGN-193836. The synthesis involves a reaction where the amino group of this compound forms an amide bond, a reaction that proceeds efficiently with pyridine (B92270) catalysis, achieving a high yield of 85%.

Development of Biologically Active Derivatives

The structural framework of this compound is a valuable starting point for the development of new biologically active molecules. Its reactivity allows for modifications to create derivatives with potentially enhanced therapeutic properties.

Drawing parallels from its non-fluorinated analog, ethyl 4-aminobenzoate (B8803810), there is significant potential for creating novel imides and Schiff bases from this compound. Research on ethyl 4-aminobenzoate has shown that it can be converted into various heterocyclic derivatives, such as 1,3,4-oxadiazoles. orientjchem.orgresearchgate.netresearchgate.net From these core structures, further reactions with acid anhydrides or aromatic aldehydes can yield a series of imides and Schiff bases, respectively. orientjchem.orgresearchgate.netresearchgate.net For instance, Schiff bases are typically synthesized by refluxing the parent amine with different aromatic aldehydes in an acidic medium. orientjchem.orgresearchgate.net Applying these synthetic strategies to this compound could lead to new compounds where the fluorine atoms may modulate biological activity, potentially leading to new antimicrobial or cytotoxic agents. mdpi.com

Examples of Derivative Synthesis (Analogous to Ethyl 4-aminobenzoate)

| Derivative Type | General Synthetic Method | Reactants |

|---|---|---|

| Imides | Thermal fusion | Parent oxadiazole and acid anhydrides (e.g., phthalic, maleic) orientjchem.orgresearchgate.netresearchgate.net |

| Schiff Bases | Refluxing in acidic medium | Parent oxadiazole and aromatic aldehydes orientjchem.orgresearchgate.netresearchgate.net |

The introduction of chirality is a well-established strategy in medicinal chemistry to enhance biological activity and specificity. While direct examples involving this compound are not detailed, the synthesis of chiral molecules from structurally related building blocks provides a clear precedent. For example, chiral α-amino acids are recognized for their versatility in synthesizing heterocyclic systems due to their high enantiomeric purity. mdpi.com A reported synthesis of a novel pyrimidine (B1678525) derivative utilized (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride, demonstrating how a chiral precursor can be used to construct more complex, biologically active molecules. mdpi.com This approach could be adapted to this compound, potentially by first synthesizing a chiral derivative of the amino group or by using it in reactions with chiral partners to create enantiomerically pure compounds with potentially improved pharmacological profiles.

Investigation of Molecular Interactions with Biological Targets

This compound serves as a valuable molecular probe in the study of enzyme interactions and protein binding mechanisms. Its distinct structure, featuring an aromatic ring substituted with both an amino group and fluorine atoms, allows it to engage with specific biological targets. The amino group and the fluorine atoms are critical to its binding affinity and reactivity with various biological molecules. Research indicates that the compound's mechanism of action involves binding to specific molecular targets, which can influence a variety of biochemical pathways. nih.gov For instance, derivatives of this compound have been explored for their potential anti-inflammatory properties through the inhibition of integrin interactions that are involved in inflammatory processes. nih.gov

The physicochemical properties of this compound are foundational to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₂NO₂ acs.org |

| Molecular Weight | 201.17 g/mol nih.gov |

| Hydrogen Bond Donor Count | 1 acs.org |

| Hydrogen Bond Acceptor Count | 5 acs.org |

| Rotatable Bond Count | 3 acs.org |

| LogP | 2.30490 acs.org |

| Complexity | 201 acs.org |

The strategic incorporation of fluorine atoms into small molecule ligands, such as in difluorobenzoates, is a widely recognized strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. Fluorine's unique properties—high electronegativity, small size, and its ability to form strong bonds with carbon—can significantly influence a molecule's conformational preferences and electronic properties.

Furthermore, fluorine substitution can increase the hydrophobicity of a ligand, which may enhance its binding to apolar pockets within a protein target. This enhanced hydrophobic effect can lead to a favorable entropic contribution to binding. rsc.org The strategic placement of fluorine can also influence the conformation of the molecule, pre-organizing it into a bioactive conformation that requires less of an entropic penalty upon binding. This can also be used to modulate species selectivity; studies on Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) inhibitors showed that increased fluorination dramatically increased binding to mammalian DHODHs, thereby reducing species selectivity, by enhancing hydrophobic interactions. rsc.org

| Compound Series | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Thrombin Inhibitors | Introduction of fluorine into the benzyl (B1604629) ring | 6-fold enhancement | researchgate.net |

| Thrombin Inhibitors | Substitution of hydrogen with fluorine | 5-fold increase in potency | researchgate.net |

| Menin Inhibitors | Fluorine at the meta position of a phenyl ring | 4-fold better binding than unsubstituted analogue | researchgate.net |

| Plasmodium falciparum DHODH Inhibitors | Increasing fluorination | Dramatically increased binding to mammalian DHODHs | rsc.org |

Applications in Drug Delivery Systems

The unique structural characteristics of molecules like this compound make them attractive candidates for incorporation into advanced drug delivery systems. The presence of functional groups, such as the primary amine on the benzoate (B1203000) scaffold, allows for covalent linkage or specific non-covalent interactions within a carrier system. This is particularly relevant for creating stimuli-responsive systems that can release a therapeutic payload in a controlled manner.

While specific studies detailing the integration of this compound into photoactivated metal-organic frameworks (MOFs) are not extensively documented, the principles of MOF design strongly support its potential as a functional linker or component in such systems. Photoresponsive MOFs are a class of smart materials engineered to respond to light, which acts as an external trigger for various applications, including on-demand drug release. rsc.orgresearchgate.net

The core principle involves incorporating photoactive organic linkers into the MOF structure. mdpi.com These linkers can undergo a conformational change, such as trans-to-cis isomerization, upon irradiation with a specific wavelength of light. acs.orgresearchgate.net This structural change at the molecular level can alter the pore size or even induce the collapse of the MOF framework, leading to the release of an encapsulated drug cargo. acs.org

Amino-functionalized linkers, such as 2-aminoterephthalate, are frequently used in MOF synthesis. rsc.org The amine group can serve several roles: it can increase the affinity of the MOF for a drug cargo through hydrogen bonding, enhance the loading capacity, and modulate the release rate. rsc.org In the context of photoactivation, the amine group on a linker like this compound could be used to attach a separate photoresponsive moiety via post-synthetic modification. scispace.com Alternatively, the electronic properties of the benzene (B151609) ring, influenced by the amino and difluoro substituents, could be harnessed. The decoration of organic linkers with amine groups can alter their electronic densities and modulate the ligand-to-metal charge transfer (LMCT) properties, which is crucial for light-excited catalytic or release effects. researchgate.net Therefore, the structural motifs present in this compound make it a highly plausible candidate for designing the next generation of photoactivated MOFs for targeted and on-demand therapeutic delivery.

Other Research and Industrial Applications

Agrochemical Research: Pesticide and Herbicide Intermediate

The difluorobenzoate structural motif is a key component in certain classes of agrochemicals. While direct application of Ethyl 4-amino-2,6-difluorobenzoate as a pesticide is not its primary use, its relevance lies in its role as a precursor or intermediate in the synthesis of more complex active ingredients. The principles of its utility can be understood by examining similar difluorobenzoate structures used in agrochemical development.

For instance, 2,6-difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron, highlighting the stability and environmental presence of this chemical moiety. smolecule.com The development of new pesticides often involves creating derivatives of known active compounds to enhance their efficacy, solubility, or target specificity. This compound, with its reactive amino group, provides a strategic point for chemical modification to produce a library of new potential agrochemicals.

The broader class of triazolopyrimidine sulfonamides, for example, represents a significant group of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. google.com The synthesis of novel variants within this or other herbicide classes could potentially utilize aminodifluorobenzoate structures as starting materials to introduce the desired fluorinated phenyl ring, which can be crucial for biological activity. The fluorine atoms can influence factors such as metabolic stability and binding affinity to the target enzyme. google.com

Research Reagent in Organic Synthesis

In the realm of laboratory and industrial organic synthesis, this compound serves as a versatile and valuable research reagent. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build complex molecular architectures.

The primary functionalities that make this compound a useful building block are:

The Amino Group: This group is a potent nucleophile, allowing for a wide range of reactions. It can readily undergo acylation, alkylation, and arylation, and is particularly useful in forming amide bonds, a cornerstone of many chemical syntheses. It can also be a precursor for the formation of various nitrogen-containing heterocycles.

The Aromatic Ring: The fluorine substituents on the benzene (B151609) ring activate it towards nucleophilic aromatic substitution, a powerful reaction for creating new carbon-heteroatom or carbon-carbon bonds.

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical transformations, such as amide coupling or conversion to other functional groups.

A significant application of this reagent is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials. researchgate.net The amino and ester functionalities can be strategically employed in condensation reactions with other molecules to construct various ring systems. The compound's ability to participate in substitution and condensation reactions makes it a key starting material for creating diverse molecular scaffolds for drug discovery and material science. smolecule.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of fluorinated organic compounds is a field of growing interest due to their unique properties. orgsyn.org Current synthetic routes to aminobenzoate derivatives often involve multi-step processes. For instance, a known method to produce the related compound ethyl 4-amino-3,5-difluorobenzoate involves a four-step synthesis. nih.goviucr.org A common laboratory-scale synthesis for Ethyl 4-amino-2,6-difluorobenzoate involves the esterification of 4-amino-2,6-difluorobenzoic acid in ethanol (B145695) with a sulfuric acid catalyst.

Future research should focus on developing more efficient, selective, and scalable synthetic methodologies. Key challenges include:

Improving Yield and Purity: Current methods may result in byproducts, requiring extensive purification. Novel catalytic systems, such as those using inexpensive copper catalysts for fluorination reactions, could offer pathways to higher yields and cleaner products. sciencedaily.com

Reducing Synthetic Steps: Streamlining the synthesis to fewer steps would reduce waste, cost, and labor. Methodologies like nickel-catalyzed defluorinative cross-coupling reactions present a powerful strategy for constructing fluorinated compounds and could be adapted for this purpose. acs.org

Utilizing Greener Reagents: The development of synthetic routes that employ more environmentally benign reagents and solvents is crucial. Exploring enzymatic or chemo-enzymatic methods could provide sustainable alternatives to traditional organic synthesis. mdpi.com

Novel Precursors: Investigating alternative starting materials and fluoroalkylating reagents could open up new, more efficient synthetic pathways. orgsyn.org

Discovery of New Biological Targets and Pharmacological Applications

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.comnih.gov this compound itself is a key intermediate in the synthesis of compounds like AGN-193836, a retinoic acid receptor agonist. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. youtube.comacs.orgnih.gov

Future pharmacological research should aim to:

Screen for New Activities: Systematically screen this compound and its novel derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic potentials. drugbank.com

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the amino and ester groups to establish clear SARs. This will guide the design of more potent and selective compounds.

Explore New Therapeutic Areas: Given the diverse activities of aminobenzoates, research could extend to areas like neurodegenerative diseases or viral infections. nih.govresearchgate.net For example, new benzo[g]pteridine (B1247554) derivatives have shown potential as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Development of Advanced Materials with Tunable Properties

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and specific electrical characteristics. nih.govmdpi.com The incorporation of fluorine-containing building blocks like this compound into polymers can lead to advanced materials with tailored functionalities. youtube.com

Future research in materials science could focus on:

Novel Polymers: Utilizing this compound as a monomer or a modifying agent to create novel fluorinated polyamides, polyimides, or polyesters. The amino and ester groups provide reactive sites for polymerization.

Smart Materials: Developing stimuli-responsive materials that change their properties in response to external factors like pH, light, or temperature. The azobenzene (B91143) derivatives, which can be synthesized from related aminobenzoates, show promise for applications in biofriendly ferroelectric devices. nih.goviucr.org

High-Performance Coatings: Creating coatings with low surface energy, and water and oil repellency, leveraging the properties imparted by the fluorine atoms. mdpi.com